![molecular formula C17H12F3N3O2 B2559166 4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile CAS No. 1825535-21-4](/img/structure/B2559166.png)

4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

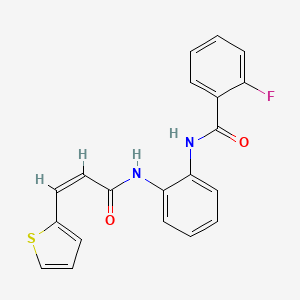

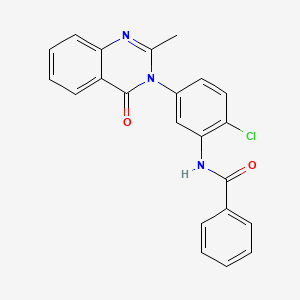

The compound “4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a quinoline moiety (a fused ring system containing a benzene ring and a pyridine ring), and a trifluoromethoxy group (a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and quinoline rings would give the molecule a planar structure in those regions, while the trifluoromethoxy group would likely add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine and quinoline rings, the trifluoromethoxy group, and the carbonyl group. The nitrogen atom in the pyridine ring, for example, could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and resistance to degradation .科学的研究の応用

Synthesis and Functionalization

- Recommendable Routes : Studies have demonstrated various strategies for synthesizing trifluoromethyl-substituted pyridine and quinolinecarboxylic acids, including the introduction of the trifluoromethyl group and carboxy function through specific reactions. These methods provide a foundational approach for creating compounds with potential applications in medicinal chemistry and materials science (Cottet et al., 2003).

- Metalation and Subsequent Functionalization : Further research on trifluoromethyl-substituted pyridines and quinolines has shown selective metalation and functionalization at various positions, allowing for the synthesis of regioisomerically pure compounds. This versatility highlights the potential for creating tailored molecules for specific scientific applications (Schlosser & Marull, 2003).

Materials Science Applications

- Photovoltaic Properties : The photovoltaic properties of certain quinoline derivatives have been analyzed, showing potential for their use in organic–inorganic photodiode fabrication. These compounds exhibited promising electrical properties, suggesting applications in solar energy conversion and photodiode technology (Zeyada et al., 2016).

Chemical Synthesis Techniques

- Efficient Synthesis Methods : Research has been conducted on efficient methods for the preparation of heterocyclic N-oxides, a key intermediate in many chemical syntheses. These studies provide insights into the synthesis of complex heterocycles, which are crucial in drug discovery and materials science (Zhong et al., 2004).

Advanced Chemical Reactions

- Catalytic Activity : Investigations into the catalytic activity of heteroaromatic N-oxides have shown their efficacy in hydrolyzing certain compounds to produce derivatives with potential industrial and environmental applications. This work underscores the utility of these catalysts in facilitating chemical transformations (Ryzhakov & Rodina, 2006).

将来の方向性

特性

IUPAC Name |

4-[6-(trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-3-4-15-11(9-14)2-1-7-23(15)16(24)12-5-6-22-13(8-12)10-21/h3-6,8-9H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGAUQJZLSSZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)OC(F)(F)F)N(C1)C(=O)C3=CC(=NC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)

![3-[3-(Benzimidazol-1-yl)azetidine-1-carbonyl]benzonitrile](/img/structure/B2559092.png)

![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)

![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)